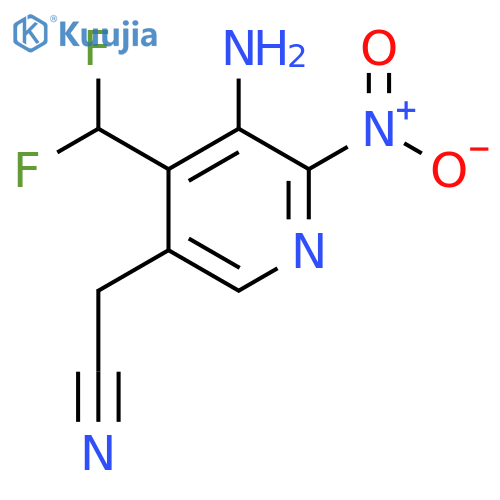Cas no 1806902-56-6 (3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile)

1806902-56-6 structure
商品名:3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile
CAS番号:1806902-56-6
MF:C8H6F2N4O2
メガワット:228.155647754669
CID:4857204
3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile
-
- インチ: 1S/C8H6F2N4O2/c9-7(10)5-4(1-2-11)3-13-8(6(5)12)14(15)16/h3,7H,1,12H2
- InChIKey: KYSVLNRHTNYKDK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C([N+](=O)[O-])=NC=C1CC#N)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- トポロジー分子極性表面積: 109
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064747-500mg |
3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile |
1806902-56-6 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029064747-1g |
3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile |
1806902-56-6 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
| Alichem | A029064747-250mg |
3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile |
1806902-56-6 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1806902-56-6 (3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
